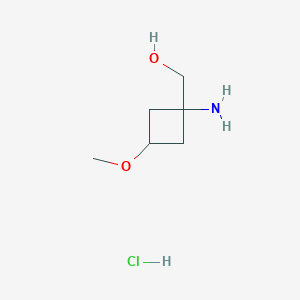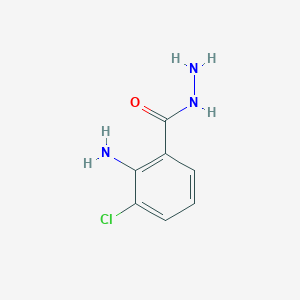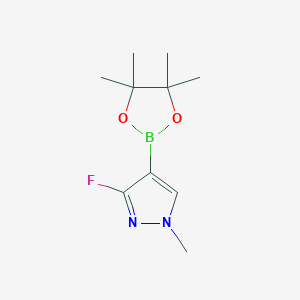
(1-amino-3-methoxycyclobutyl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-amino-3-methoxycyclobutyl)methanol hydrochloride, also known as AMC, is a cyclic alcohol derivative and a member of the class of cyclobutylmethanols. It is a white crystalline compound with a molecular formula of C5H11NO2•HCl. AMC has a variety of uses, ranging from its use as an intermediate in organic synthesis to its application in scientific research.
Mecanismo De Acción
The mechanism of action of (1-amino-3-methoxycyclobutyl)methanol hydrochloride is not yet fully understood. It is thought to act as a proton acceptor, which allows it to interact with other molecules and form complexes. It is also thought to act as a catalyst in certain reactions, allowing for the formation of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-amino-3-methoxycyclobutyl)methanol hydrochloride are not fully understood. However, it is known to interact with a variety of proteins and enzymes, which suggests that it may have an effect on cellular metabolism. Additionally, it has been shown to have anti-inflammatory effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (1-amino-3-methoxycyclobutyl)methanol hydrochloride in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that (1-amino-3-methoxycyclobutyl)methanol hydrochloride is a potentially dangerous compound, and should be handled with care.
Direcciones Futuras
The potential applications of (1-amino-3-methoxycyclobutyl)methanol hydrochloride are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of (1-amino-3-methoxycyclobutyl)methanol hydrochloride, as well as its potential applications in drug synthesis and other areas. Additionally, research is needed to further explore its potential as a proton acceptor and catalyst in organic synthesis. Finally, further research is needed to explore the potential therapeutic applications of (1-amino-3-methoxycyclobutyl)methanol hydrochloride, including its potential use in the treatment of inflammation and other diseases.
Métodos De Síntesis
(1-amino-3-methoxycyclobutyl)methanol hydrochloride is most commonly synthesized through the reaction of 1-methoxycyclobutyl methyl ketone and hydrochloric acid. This reaction is carried out in a solvent such as methanol or ethanol. The reaction produces (1-amino-3-methoxycyclobutyl)methanol hydrochloride hydrochloride, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
(1-amino-3-methoxycyclobutyl)methanol hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a range of compounds, including amino acids, peptides, and other small molecules. (1-amino-3-methoxycyclobutyl)methanol hydrochloride has also been used as a reagent in the synthesis of other cyclobutylmethanols. Additionally, it has been used in the synthesis of a variety of drugs and other pharmaceuticals.
Propiedades
IUPAC Name |
(1-amino-3-methoxycyclobutyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-5-2-6(7,3-5)4-8;/h5,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFVHPMCQXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)
![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)


![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)